molecular formula C15H14N4O B10963945 N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10963945
M. Wt: 266.30 g/mol
InChI Key: MJQDIZKOJZTFLD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a carboxamide group at the 2-position and a 3,4-dimethylphenyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethylaniline with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as receptors and signaling pathways, to exert its biological effects .

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, leading to different biological activities and applications.

    Thioglycoside derivatives:

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H14N4O/c1-10-4-5-12(8-11(10)2)17-15(20)13-9-14-16-6-3-7-19(14)18-13/h3-9H,1-2H3,(H,17,20)

InChI Key

MJQDIZKOJZTFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2)C

Origin of Product

United States

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